molecular formula C29H34BrNO11 B601092 柔红霉素溴代缩酮 CAS No. 106401-68-7

柔红霉素溴代缩酮

货号 B601092
CAS 编号: 106401-68-7
分子量: 652.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Daunorubicin bromoketal is a derivative of the anthracycline antibiotic Daunorubicin . It has a molecular formula of C29H34BrNO11 . The structure of Daunorubicin bromoketal includes 34 Hydrogen atoms, 29 Carbon atoms, 1 Nitrogen atom, 11 Oxygen atoms, and 1 Bromine atom .


Synthesis Analysis

The synthesis of Daunorubicin and its derivatives is a complex process that often involves multiple steps . For instance, the synthesis of Daunorubicin derivatives containing azide and propargyl fragments was developed using methods of click chemistry and direct amidation .


Molecular Structure Analysis

The molecular structure of Daunorubicin bromoketal has been analyzed using various computational methods, including molecular docking, Molecular Dynamics (MD) simulation, MM-PBSA, and chemical pathway analysis .


Chemical Reactions Analysis

Daunorubicin bromoketal is involved in various chemical reactions. For instance, it has been shown to interact with apoptotic and drug resistance proteins . Moreover, it has been found that the biotransformation of Daunorubicin reduces its capability to induce apoptosis while enhancing its ability to induce drug resistance and off-target toxicity .


Physical And Chemical Properties Analysis

Daunorubicin bromoketal has a molecular weight of 652.5 g/mol . It contains various functional groups, including hydroxyl, amino, and methoxy groups, which contribute to its physical and chemical properties .

科学研究应用

Interaction with Model Membranes

Daunorubicin has been studied for its interaction with model membranes, which is relevant for the drug’s biological activity . The drug has been shown to have a higher affinity for lipid bilayers composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), followed by DMPC : sphingomyelin (SM), DMPC : cholesterol (Chol) and lastly by DMPC : SM : Chol . This interaction with the membrane can be correlated with daunorubicin’s biological action, where membrane structure and lipid composition play an important role .

Treatment of Acute Lymphoblastic or Myeloblastic Leukaemias

Daunorubicin is extensively used in chemotherapy for the treatment of acute lymphoblastic or myeloblastic leukaemias . However, a major problem with daunorubicin administration is the dose-dependent toxicity in healthy tissues, especially cardiotoxicity .

Conversion to Doxorubicin

The cytochrome daunorubicin C-14 hydroxylase (DoxA) is the essential enzyme catalyzing the conversion of daunorubicin to doxorubicin . Biocatalysis is considered a more efficient and environment-friendly method for drug production .

Rational Design of Daunorubicin C-14 Hydroxylase

Understanding the substrate-binding mechanism of DoxA has led to the rational design of the enzyme to improve its activity . A mutant DoxA (P88Y) was obtained with a more rational protein conformation, and a 56% increase in bioconversion efficiency was achieved by the mutant compared to the wild-type DoxA .

Synthetic Approaches to Daunorubicin Derivatives

Synthetic approaches to daunorubicin derivatives containing azide and propargyl fragments have been developed . This has led to the creation of a series of phosphonate and bisphosphonate derivatives .

安全和危害

Daunorubicin, the parent compound of Daunorubicin bromoketal, is known to cause potential cardiac toxicity, especially in children and the elderly . Pre-existing heart disease and concomitant treatment with other cytotoxic agents or radiotherapy involving the field of the heart can enhance the risk of developing Daunorubicin-induced cardiotoxicity .

未来方向

Future research directions for Daunorubicin bromoketal could involve exploring its potential use in the treatment of various types of cancers. For instance, CPX-351, a liposomal dual-drug encapsulation of cytarabine and daunorubicin, appeared to be particularly effective in patients with secondary, therapy-related AML (t-AML), or AML-MRC .

作用机制

Target of Action

Daunorubicin bromoketal primarily targets DNA and topoisomerase II . DNA is the genetic material that carries the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiled form of a DNA molecule .

Mode of Action

Daunorubicin bromoketal interacts with DNA by intercalation between base pairs . This means it inserts itself into the DNA structure, disrupting the normal architecture of the DNA helix. This disruption inhibits the progression of the enzyme topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis .

Biochemical Pathways

The interaction of daunorubicin bromoketal with DNA and topoisomerase II affects several biochemical pathways. It has antimitotic and cytotoxic activity . Antimitotic activity refers to the ability to stop cell division, while cytotoxic activity refers to the ability to kill cells. This leads to the inhibition of DNA and RNA synthesis, and fragmentation of DNA .

Pharmacokinetics

The pharmacokinetics of daunorubicin bromoketal are characterized by significant inter-individual variability . This raises questions about the optimal dose regimen in patients with acute myeloid leukemia . The aim of the study is to assess the joint daunorubicin/daunorubicinol pharmacokinetic profile and to define an optimal population pharmacokinetic study design .

Result of Action

The result of daunorubicin bromoketal’s action is the induction of cell death . This occurs through a dual mechanism in both sensitive and multidrug-resistant cells . Not only the cytotoxicity, but also the kinetics and mechanism of cell death, are dose-dependent .

Action Environment

The action of daunorubicin bromoketal is influenced by the membrane environment . This, in turn, reduces the amount of anticancer drug that can partition into these mimetic models . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .

属性

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMPRCTWUQVCIT-BJRCHLRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099405
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106401-68-7
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106401-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunorubicin bromoketal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAUNORUBICIN BROMOKETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z1AE1LY2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。